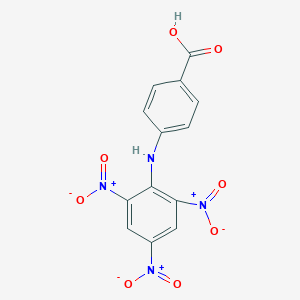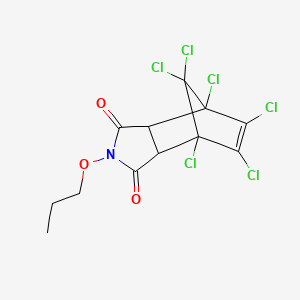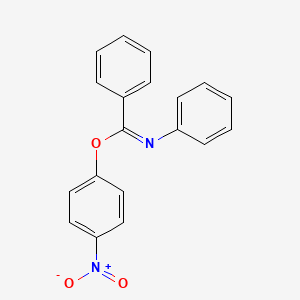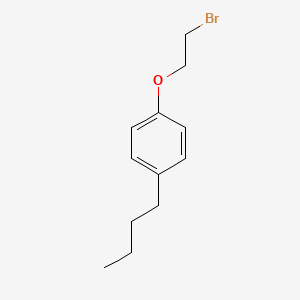
(4-Fluorobenzyl)triphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorobenzyl)triphenylsilane is an organosilicon compound with the molecular formula C25H21FSi and a molecular weight of 368.531 g/mol It is characterized by the presence of a fluorobenzyl group attached to a triphenylsilane moiety
Vorbereitungsmethoden
The synthesis of (4-Fluorobenzyl)triphenylsilane typically involves the reaction of (4-fluorobenzyl)chloride with triphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.
Analyse Chemischer Reaktionen
(4-Fluorobenzyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-fluorobenzyl)triphenylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form (4-methoxybenzyl)triphenylsilane.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Fluorobenzyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of novel biomolecules and as a probe in biological studies.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Fluorobenzyl)triphenylsilane involves its interaction with various molecular targets and pathways. The compound can act as a hydride donor in reduction reactions, transferring a hydride ion to the substrate. It can also participate in cross-coupling reactions, where it forms a new carbon-silicon bond through the mediation of a metal catalyst .
Vergleich Mit ähnlichen Verbindungen
(4-Fluorobenzyl)triphenylsilane can be compared with other similar compounds such as triphenylsilane, diphenylsilane, and tris(trimethylsilyl)silane. These compounds share similar structural features but differ in their reactivity and applications . For example, triphenylsilane is commonly used as a reducing agent, while tris(trimethylsilyl)silane is known for its radical reducing properties.
Similar compounds include:
- Triphenylsilane
- Diphenylsilane
- Tris(trimethylsilyl)silane
Each of these compounds has unique properties that make them suitable for specific applications in chemical synthesis and industrial processes.
Eigenschaften
Molekularformel |
C25H21FSi |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(4-fluorophenyl)methyl-triphenylsilane |
InChI |
InChI=1S/C25H21FSi/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 |
InChI-Schlüssel |
ALPJGSWDULDYRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)



![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)


![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)

![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)

![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)

